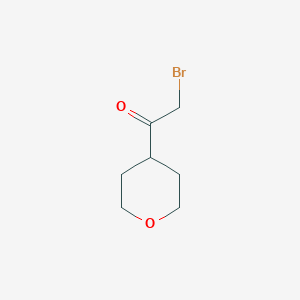

2-Bromo-1-(oxan-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZSWXALTGLKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526536 | |

| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141095-78-5 | |

| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(oxan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(oxan-4-yl)ethan-1-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromoketone moiety coupled with a saturated oxane ring, renders it an invaluable intermediate for introducing the tetrahydropyran motif into complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, structural features, and a detailed, field-tested protocol for its synthesis and purification. Furthermore, it explores the mechanistic underpinnings of its reactivity and showcases its strategic application in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for scientists leveraging this key intermediate in their research and development endeavors.

Introduction: The Strategic Value of the Oxane Moiety

Saturated heterocyclic scaffolds are foundational elements in modern drug discovery. Among these, the oxane (tetrahydropyran) ring is a privileged structure due to its favorable physicochemical properties. It can act as a hydrogen bond acceptor and its conformational flexibility can be exploited to orient substituents in precise three-dimensional arrangements for optimal target engagement. The incorporation of an oxane ring often leads to improved metabolic stability and pharmacokinetic profiles, making it a desirable feature in drug candidates.

This compound (also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) serves as a highly efficient reagent for introducing this valuable scaffold. The α-bromoketone functional group is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility, enabling the facile construction of more complex molecules for screening in drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. These data provide the basis for identity confirmation, purity assessment, and reaction monitoring.

Chemical Structure and Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(oxan-4-yl)ethanone | [1] |

| CAS Number | 141095-78-5 | [1] |

| Molecular Formula | C₇H₁₁BrO₂ | [1] |

| Molecular Weight | 207.06 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | |

| EC Number | 817-039-1 | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While a comprehensive set of spectra for this specific molecule is not publicly available, analogous data from similar α-bromoketones provide a reliable framework for characterization.[2][3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals. A singlet for the two protons of the bromomethyl group (-CH₂Br) would likely appear in the range of 4.4-4.6 ppm. The protons on the oxane ring would present as a series of multiplets, with those adjacent to the oxygen atom shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would feature a signal for the carbonyl carbon (C=O) significantly downfield, typically in the range of 190-200 ppm. The carbon of the bromomethyl group (-CH₂Br) would appear around 30-35 ppm, while the carbons of the oxane ring would be observed in the aliphatic region.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis and Mechanistic Insights

The most common and efficient method for preparing α-bromoketones is through the direct bromination of the corresponding ketone precursor. This reaction proceeds via an enol or enolate intermediate.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.

Caption: General workflow for the synthesis of α-bromoketones.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of ketones.[5][6]

Materials:

-

1-(oxan-4-yl)ethan-1-one (1.0 eq)

-

Bromine (1.0 eq)

-

Diethyl ether (or other suitable solvent like chloroform)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 1-(oxan-4-yl)ethan-1-one in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of bromine in diethyl ether dropwise to the stirred ketone solution. The reaction is often monitored by the disappearance of the bromine color. Causality Note: The reaction is typically acid-catalyzed (often by HBr formed in situ) to promote the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Quenching: Once the reaction is complete, carefully quench any remaining bromine by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.[6] Causality Note: The water wash removes water-soluble byproducts, and the brine wash helps to break up emulsions and remove bulk water from the organic phase.

-

Drying: Dry the separated organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Key Applications in Drug Development

The primary utility of this compound is as an electrophilic building block for constructing larger, more complex molecules. Its reactivity allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Role as a Versatile Intermediate

This compound is an ideal precursor for synthesizing a variety of heterocyclic systems and other functionalized molecules.[7] The α-bromoketone moiety can react with various nucleophiles, making it a key component in the synthesis of:

-

Aminoketones: By reaction with primary or secondary amines.

-

Thiazoles and other heterocycles: Through condensation reactions with thioamides or other bifunctional nucleophiles.

-

Ethers and Esters: Via substitution with alkoxides or carboxylates.

The oxane ring itself is a key pharmacophore found in numerous approved drugs, where it often serves to improve solubility and metabolic properties.[8]

Example Synthetic Transformation

The diagram below illustrates a representative nucleophilic substitution reaction, a common application for this compound.

Caption: Nucleophilic substitution using the title compound.

Safety, Handling, and Storage

As with all α-bromoketones, this compound must be handled with care due to its hazardous properties.

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: Causes skin irritation and serious eye irritation.[1][9] May cause respiratory irritation.[1][9]

-

Lachrymator: This class of compounds is often lachrymatory, meaning it can cause tearing.[10]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[11]

-

Eye Protection: Use tightly fitting safety goggles or a face shield.[10][11]

-

Clothing: Wear a lab coat and appropriate protective clothing.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, combined with the beneficial properties of the oxane scaffold, makes it an indispensable tool for drug development professionals. By adhering to the synthetic protocols and safety guidelines outlined in this guide, researchers can effectively and safely leverage this compound to advance their discovery programs.

References

- This compound.

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

- 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. APIChem. [Link]

- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo - Supporting Information. (2017). The Royal Society of Chemistry. [Link]

- Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]

Sources

- 1. This compound | C7H11BrO2 | CID 13197225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)(141095-78-5) 1H NMR [m.chemicalbook.com]

- 4. 6221-13-2|2-Bromo-1-(pyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a tetrahydropyran (THP) ring and an α-bromoketone moiety. The THP scaffold is a privileged structure in drug discovery, frequently found in natural products and synthetic drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The α-bromoketone group, on the other hand, is a versatile synthetic handle, acting as a potent electrophile for the introduction of various functionalities and the construction of more complex molecular architectures.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important pharmaceutical intermediate.

Chemical Identity and Properties

The accurate identification and characterization of a synthetic intermediate are paramount for its effective use in multi-step syntheses. The properties of 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone are summarized below.

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone |

| CAS Number | 141095-78-5[1] |

| Molecular Formula | C₇H₁₁BrO₂[3] |

| Molecular Weight | 207.07 g/mol [3] |

| Physical Form | Solid[1] |

| Melting Point | 50-53 °C |

| Boiling Point | 271.1 ± 30.0 °C (Predicted) |

| InChI | 1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2[1] |

| InChIKey | HYZSWXALTGLKSD-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1COCCC1C(=O)CBr |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is typically achieved through the α-bromination of its ketone precursor, 1-(tetrahydro-2H-pyran-4-yl)ethanone. This precursor can be synthesized via the decarboxylation of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate under acidic conditions.[4]

Part 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone (Precursor)

A detailed protocol for the synthesis of the precursor ketone is adapted from established literature procedures.[4]

Reaction: Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate → 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Protocol:

-

To a glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 equiv).

-

Add 9 mol/L sulfuric acid (5.0 equiv).

-

Heat the reaction mixture to 120°C with stirring.

-

Maintain the reaction at this temperature for 1.5 hours, monitoring completion by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone.

Part 2: α-Bromination to Yield 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

The α-bromination of ketones is a fundamental transformation in organic synthesis. The reaction typically proceeds via an enol or enolate intermediate.[5] For the bromination of 1-(tetrahydro-2H-pyran-4-yl)ethanone, an acid-catalyzed reaction using elemental bromine in a suitable solvent is a common and effective method.

Reaction Mechanism: The acid-catalyzed bromination proceeds through the following steps:

-

Protonation of the carbonyl oxygen: This increases the acidity of the α-protons.

-

Tautomerization: A base (e.g., the solvent or conjugate base of the acid) removes an α-proton to form the enol intermediate.

-

Nucleophilic attack: The electron-rich double bond of the enol attacks molecular bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to yield the α-bromo ketone and HBr.[5]

Proposed Experimental Protocol: This protocol is adapted from general procedures for the α-bromination of ketones.[6]

Materials:

-

1-(Tetrahydro-2H-pyran-4-yl)ethanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Brine

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(tetrahydro-2H-pyran-4-yl)ethanone (1.0 equiv) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 equiv) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone.

Spectroscopic Characterization

¹H NMR:

-

A singlet for the two protons of the bromomethyl group (-C(O)CH₂Br).

-

Multiplets for the protons on the tetrahydropyran ring. The protons adjacent to the oxygen atom are expected to be the most deshielded.

¹³C NMR:

-

A peak for the carbonyl carbon.

-

A peak for the bromomethyl carbon.

-

Several peaks corresponding to the carbons of the tetrahydropyran ring.

IR Spectroscopy:

-

A strong absorption band corresponding to the carbonyl (C=O) stretching frequency.

-

C-H stretching and bending vibrations for the aliphatic protons.

-

C-O stretching for the ether linkage in the tetrahydropyran ring.

-

A C-Br stretching vibration.

Mass Spectrometry:

-

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the tetrahydropyran ring.

Applications in Drug Development

α-Bromoketones are highly valued as intermediates in pharmaceutical synthesis due to their reactivity as electrophiles.[2] They are key precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many therapeutic agents.[2] The tetrahydropyran motif is also a common feature in many approved drugs, contributing to their overall pharmacological profile.

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, combining these two features, serves as a versatile building block for the synthesis of more complex drug candidates. Its reactivity allows for a range of synthetic transformations, including:

-

Alkylation of nucleophiles: The bromomethyl group can be displaced by various nucleophiles (e.g., amines, thiols, phenols) to introduce new functionalities.

-

Condensation reactions: The carbonyl group can participate in condensation reactions to form larger, more complex structures.

-

Cyclization reactions: The bifunctional nature of the molecule allows for its use in the construction of heterocyclic rings, such as thiazoles, imidazoles, and oxazoles.

While specific examples of its use in the synthesis of named Active Pharmaceutical Ingredients (APIs) are not widely published in readily accessible literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas.

Safety and Handling

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through well-established organic transformations. The combination of the favorable pharmacokinetic properties often associated with the tetrahydropyran ring and the synthetic versatility of the α-bromoketone moiety makes this compound a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. Further research into its applications is likely to yield new and innovative synthetic routes to important drug candidates.

References

- 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65(11), o2837.

- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Pharma Noble Chem Ltd.

- AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.

- 1-(Tetrahydro-2H-pyran-4-yl)ethanone. PubChem.

- Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(9), 1668.

- Halogenation Of Ketones via Enols. Master Organic Chemistry.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 141095-78-5 CAS MSDS (Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)(141095-78-5) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

Technical Advisory: Inconclusive Data for CAS 141095-78-5

To our valued researchers, scientists, and drug development professionals,

This document addresses the physical properties of the compound designated by CAS number 141095-78-5. Our comprehensive investigation has revealed a critical discrepancy between the provided CAS number and the associated chemical name, alongside a notable absence of publicly available experimental data for the compound .

Executive Summary: Data Conflict and Unavailability

A thorough search of chemical databases and scientific literature has established that CAS 141095-78-5 does not correspond to the chemical entity "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one." Instead, this CAS number is officially assigned to the compound Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- .

Furthermore, extensive searches for "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" have not yielded a registered CAS number or any verifiable experimental data on its physical properties. The information available pertains to structurally analogous but distinct molecules.

Due to this fundamental inconsistency and the lack of reliable data, we are unable to provide an in-depth technical guide on the physical properties of "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" at this time. The principles of scientific integrity and accuracy preclude the generation of a guide based on unverified or speculative information.

Analysis of the Discrepancy

The initial phase of our research immediately highlighted the conflict between the user-provided CAS number and the chemical name. This is a significant issue as the CAS number is a unique identifier for a specific chemical substance.

Workflow Diagram: Identity Verification Process

Caption: Workflow for verifying the identity of the requested chemical.

Recommendations for Proceeding

For researchers interested in the properties of "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one," the following steps are recommended:

-

Verify the Chemical Structure and Name: Double-check the intended chemical structure and its corresponding IUPAC name to ensure there are no typographical errors.

-

Consult Synthesis Records: If this compound is a novel or proprietary molecule, internal synthesis and analytical records would be the primary source of information for its physical properties.

-

Perform Experimental Characterization: If a sample of the compound is available, experimental determination of its physical properties (e.g., melting point, boiling point, solubility, spectral data) will be necessary to establish a reliable profile.

We are committed to providing accurate and trustworthy scientific information. Should a verified CAS number and experimental data for "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" become available, we will be pleased to revisit this topic and generate the comprehensive technical guide you require.

References

At present, no direct references for the physical properties of "1-(3-methoxy-4-(p-tolyloxy)phenyl)propan-1-one" can be provided due to the lack of available data. The references consulted confirmed the identity of CAS 141095-78-5 as a different compound.

2-Bromo-1-(oxan-4-yl)ethan-1-one molecular weight

An In-Depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional chemical compound of significant interest to the fields of organic synthesis and medicinal chemistry. As an α-bromoketone, it possesses a highly reactive electrophilic carbon center adjacent to a carbonyl group, making it a versatile intermediate for constructing a wide array of molecular architectures. The presence of the oxane (tetrahydropyran) ring, a privileged scaffold in modern drug discovery, further enhances its utility. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, safe handling, and strategic applications, grounded in established chemical principles.

The oxane motif is frequently incorporated into therapeutic candidates to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2] Consequently, this compound serves as a valuable building block for introducing this beneficial moiety while simultaneously providing a reactive handle for further chemical elaboration.

Section 1: Physicochemical Properties and Characterization

The molecular structure of this compound dictates its chemical behavior. The electron-withdrawing nature of the carbonyl group and the adjacent bromine atom creates a potent electrophilic site at the α-carbon, which is susceptible to nucleophilic attack. The oxane ring is a conformationally flexible, saturated heterocycle that influences the compound's polarity and solubility.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 207.07 g/mol | [3][4] |

| Molecular Formula | C₇H₁₁BrO₂ | [3][4][5] |

| CAS Number | 141095-78-5 | [3][4][5] |

| Physical Form | White to light yellow solid | [4] |

| Melting Point | 50-53 °C | [4] |

| Boiling Point | 271.1 ± 30.0 °C (Predicted) | [4] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | 2-bromo-1-(oxan-4-yl)ethanone | [5] |

| Synonyms | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one | [3][4][6] |

Section 2: Synthesis and Mechanism

The most direct and common method for synthesizing α-bromoketones is the electrophilic bromination of the corresponding ketone precursor, in this case, 1-(oxan-4-yl)ethan-1-one. The reaction typically proceeds via an enol or enolate intermediate.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To synthesize this compound from 1-(oxan-4-yl)ethan-1-one.

Materials:

-

1-(oxan-4-yl)ethan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Methylene Chloride (CH₂Cl₂) or Chloroform (CHCl₃)

-

Catalytic acid (e.g., HBr or H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(oxan-4-yl)ethan-1-one in methylene chloride at room temperature.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution and stir for 10 minutes. This step is crucial as acid catalysis promotes the formation of the enol tautomer, which is the reactive species in electrophilic bromination.[7]

-

Bromination: Cool the reaction mixture in an ice bath to 0-10°C. Slowly add a solution of bromine in methylene chloride dropwise via the addition funnel.[8] Maintaining a low temperature is critical to control the reaction rate and prevent side reactions, such as polybromination.

-

Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the acidic catalyst and removes unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Research and Development

The primary utility of this compound lies in its role as an electrophilic building block. It is an excellent substrate for nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Key Synthetic Transformations:

-

Heterocycle Synthesis: It is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form aminothiazole rings, which are common motifs in pharmaceuticals.

-

Ester and Ether Formation (Favorskii Rearrangement): In the presence of a base, it can undergo rearrangement to form esters or react with alkoxides to form α-alkoxy ketones.

-

Alkylation of Nucleophiles: It readily alkylates a variety of nucleophiles, including amines, phenols, and thiols, to introduce the (oxan-4-yl)acetyl moiety into a target molecule.

Experimental Protocol: A Representative Alkylation Reaction

Objective: To synthesize an N-substituted 2-amino-1-(oxan-4-yl)ethan-1-one derivative.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

Procedure:

-

Setup: Dissolve the amine and triethylamine (1.5 equivalents) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature. The base is essential to neutralize the HBr byproduct generated during the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture, filter off the triethylammonium bromide salt, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to isolate the desired N-substituted product.

Application Workflow Diagram

Caption: General reaction scheme for this compound.

Section 4: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is a lachrymator and is corrosive.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS05 | H314: Causes severe skin burns and eye damage | [6][9] | |

| GHS07 | H302: Harmful if swallowed | [5] | |

| H315: Causes skin irritation | [5] | ||

| H319: Causes serious eye irritation | [5] | ||

| H335: May cause respiratory irritation | [5] | ||

| H290: May be corrosive to metals | [6][9] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles with side-shields.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][13] Do not breathe dust. After handling, wash hands and face thoroughly.[11]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not let the chemical enter drains.[10]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]

-

Temperature: Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value is derived from the combination of a reactive α-bromoketone handle and the pharmaceutically relevant oxane scaffold. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the synthesis of novel molecules for drug discovery and other advanced applications.

References

- PubChem. This compound. [Link]

- Thermo Fisher Scientific.

- The Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]

- Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. [Link]

- National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

- National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

- National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. [Link]

- Google Patents. Process for the synthesis of oxandrolone.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 141095-78-5 CAS MSDS (Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H11BrO2 | CID 13197225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | 141095-78-5 [sigmaaldrich.com]

- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 141095-78-5|2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. As a key building block in synthetic and medicinal chemistry, this α-bromo ketone offers a versatile platform for constructing more complex molecular architectures. This document provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a reactive α-bromo ketone moiety. This combination makes it a valuable intermediate for introducing the oxane scaffold into larger molecules.

Synonyms and Alternative Names: The compound is known by several names in chemical literature and supplier catalogs. Correctly identifying these is crucial for effective literature searches and procurement.

-

IUPAC Name: 2-bromo-1-(oxan-4-yl)ethanone[1]

-

Common Synonyms:

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in reactions. The data presented below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 207.06 g/mol | [1] |

| Exact Mass | 205.994 g/mol | [1][2] |

| Physical Form | White to light yellow solid | [3][4] |

| Melting Point | 50-53 °C | [2][3] |

| Boiling Point | 271.1 ± 30.0 °C (Predicted) | [2][3] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Purity | Typically ≥95% | [5][6] |

Structural Analogs and Related Compounds

The reactivity of this compound is primarily defined by the α-bromo ketone functional group. This motif is found in a wide array of chemical structures used in organic synthesis. Understanding these analogs provides context for the potential applications and reaction pathways of the title compound.

-

Aromatic Analogs: The oxane ring can be replaced by various aromatic systems. These compounds are common intermediates for pharmaceuticals and materials science.

-

Heterocyclic Analogs: The core structure is also found with other heterocyclic rings, which are prevalent in drug discovery.

The oxane ring itself is a desirable feature in medicinal chemistry. Saturated heterocycles like oxane can improve physicochemical properties such as solubility while providing a three-dimensional structure that can lead to better target selectivity.[15]

Synthesis, Reactivity, and Experimental Protocols

4.1. Synthetic Pathway: α-Bromination of Ketones

The most common and direct method for synthesizing this compound is via the α-bromination of its corresponding ketone precursor, 1-(oxan-4-yl)ethan-1-one. This reaction is a cornerstone of organic synthesis for producing α-halo ketones.[11] The process typically involves the reaction of the ketone with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent and sometimes with an acid catalyst.[10][16]

The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of α-bromo ketones.

4.2. Causality of the Reaction Mechanism

The α-bromination of a ketone proceeds through the formation of an enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group makes the α-protons acidic. In the presence of an acid catalyst, the ketone is in equilibrium with its enol tautomer. This enol is electron-rich and readily attacks the electrophilic bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. This reactivity makes α-bromo ketones highly valuable synthetic intermediates.[11]

4.3. Detailed Experimental Protocol (Exemplar)

The following protocol is a representative procedure adapted from established methods for the α-bromination of similar ketones.[10][16] Note: This is a generalized protocol and should be optimized for specific laboratory conditions.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(oxan-4-yl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform (approx. 5-10 mL per gram of ketone).[10][16]

-

Reaction Initiation: Cool the solution in an ice bath to 0-10 °C.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred ketone solution via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.[17]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[16]

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate until the reddish-brown color disappears.[18]

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[16]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

4.4. Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the electrophilic carbon atom bonded to the bromine. This C-Br bond is activated by the adjacent carbonyl group, making the compound an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms).[11][19] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, azides), making it a versatile precursor for synthesizing:

-

Heterocyclic compounds (e.g., thiazoles, indoles).[11]

-

Adrenaline-type drug analogs.[10]

-

Complex molecules where the oxane moiety is desired for its pharmacological properties.

Safety and Handling

As an α-bromo ketone, this compound is a reactive and hazardous chemical that requires careful handling.

GHS Hazard Statements:

-

Some suppliers also list H314: Causes severe skin burns and eye damage[6]

Handling and Storage Precautions:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing dust, fumes, or vapors.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C).[3][4]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its dual functionality—a desirable oxane scaffold and a reactive α-bromo ketone handle—provides a reliable entry point for the synthesis of complex molecular targets. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. The protocols and data presented in this guide are intended to empower researchers to leverage this key building block in their scientific endeavors.

References

- This compound.

- Ethanone, 2-bromo-1-(4-bromophenyl)-. SIELC Technologies. [Link]

- 2-Bromo-1-(morpholin-4-yl)ethan-1-one.

- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]

- Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- 1-(2-Bromopyridin-4-yl)ethan-1-one.

- 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).

- Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase. [Link]

- 2-BROMO-1-(4-CHLOROPHENYL)ETHAN-1-ONE.

- 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)

- Oxetanes in Drug Discovery Campaigns.

- Process for the synthesis of oxandrolone.

- The SN1 Reaction. Chemistry LibreTexts. [Link]

- Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. [Link]

Sources

- 1. This compound | C7H11BrO2 | CID 13197225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 141095-78-5 CAS MSDS (Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | 141095-78-5 [sigmaaldrich.com]

- 5. labcompare.com [labcompare.com]

- 6. 141095-78-5 Cas No. | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | Apollo [store.apolloscientific.co.uk]

- 7. 2-BROMO-1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 536-38-9 [matrix-fine-chemicals.com]

- 8. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 9. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 10. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Bromo-1-(morpholin-4-yl)ethan-1-one | C6H10BrNO2 | CID 13996876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. prepchem.com [prepchem.com]

- 18. US20030032817A1 - Process for the synthesis of oxandrolone - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Bromo-1-(oxan-4-yl)ethan-1-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-1-(oxan-4-yl)ethan-1-one

In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional molecule, has emerged as a significant intermediate, prized for its inherent reactivity and stereochemical features. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, reactivity, and critical applications in drug discovery, with a focus on providing actionable insights for laboratory professionals.

At its core, this compound is an α-bromo ketone. The juxtaposition of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide) renders this molecule a potent electrophile, susceptible to a wide array of nucleophilic substitution reactions. The presence of the oxane (tetrahydropyran) ring is not merely a passive substituent; it imparts specific physicochemical properties, such as influencing solubility and metabolic stability, and provides a three-dimensional scaffold that can be crucial for achieving desired ligand-receptor interactions in drug design. This strategic combination of a reactive α-bromo ketone moiety and a drug-like heterocyclic ring makes it a valuable precursor in the synthesis of a diverse range of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 141095-78-5 | [1] |

| Molecular Formula | C₇H₁₁BrO₂ | [1] |

| Molecular Weight | 207.07 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Melting Point | 50-53 °C | |

| Boiling Point | 271.1 ± 30.0 °C (Predicted) | |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water | |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

Synthesis of this compound: A Protocol Guided by Mechanistic Principles

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry, typically proceeding via the α-bromination of a ketone precursor. In the case of this compound, the starting material is 1-(Tetrahydro-2H-pyran-4-yl)ethanone.

General Synthetic Workflow

The overall synthetic strategy involves the enolization of the ketone followed by reaction with an electrophilic bromine source.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar α-bromination procedures)

This protocol is adapted from established methods for the α-bromination of ketones and should be optimized for specific laboratory conditions.[2]

Materials:

-

1-(Tetrahydro-2H-pyran-4-yl)ethanone

-

Bromine (Br₂) or a suitable alternative brominating agent (e.g., N-Bromosuccinimide)

-

Solvent (e.g., Dichloromethane, Chloroform, Ethyl Ether, or Acetic Acid)

-

Acid catalyst (e.g., concentrated Sulfuric Acid or HBr in Acetic Acid) (optional, for acid-catalyzed bromination)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium metabisulfite solution (for quenching excess bromine)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(Tetrahydro-2H-pyran-4-yl)ethanone in the chosen solvent. Cool the solution in an ice bath to 0-5 °C.

-

Bromination: While stirring vigorously, add a solution of bromine in the same solvent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, cautiously quench any unreacted bromine by adding a saturated aqueous solution of sodium metabisulfite until the red-brown color disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Solvent: The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents are common, while acetic acid can serve as both a solvent and a catalyst in acid-catalyzed brominations.

-

Temperature Control: The bromination of ketones is an exothermic reaction. Maintaining a low temperature is crucial to minimize the formation of poly-brominated byproducts and other side reactions.

-

Quenching and Work-up: The quenching step with a reducing agent like sodium metabisulfite is essential for safety to remove excess, highly reactive bromine. The subsequent washes with sodium bicarbonate neutralize any acidic byproducts, and the brine wash helps to remove water from the organic layer.

The Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The α-carbon of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the presence of the bromide leaving group. This allows for the facile introduction of a wide range of functional groups.

Caption: General scheme for nucleophilic substitution reactions of this compound.

Common Nucleophiles and Their Corresponding Products:

-

Amines (Primary and Secondary): Reaction with amines yields α-amino ketones, which are important precursors for many heterocyclic compounds and biologically active molecules.

-

Thiols: Thiolates react to form α-thio ketones.

-

Azides: Sodium azide can be used to introduce an azide functionality, which can be further transformed, for example, into an amine via reduction.

-

Carboxylates: Reaction with carboxylate salts leads to the formation of α-acyloxy ketones.

-

Heterocyclic Nucleophiles: Nitrogen-containing heterocycles, such as imidazoles and pyrazoles, can be alkylated at the nitrogen atom.

Applications in Drug Discovery: A Versatile Building Block

The structural motifs present in this compound make it a valuable building block in the synthesis of pharmaceutical agents. The oxane ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.

While specific, publicly available examples of the direct use of this compound in the synthesis of named drug candidates are not readily found in the searched literature, its utility can be inferred from its role as a key intermediate in patents for various therapeutic areas. The WIPO PATENTSCOPE database indicates the presence of this chemical structure in numerous patent applications, suggesting its application in proprietary drug discovery programs.[1]

Based on the reactivity profile, this intermediate is likely employed in the synthesis of:

-

Kinase Inhibitors: The α-bromo ketone moiety is a common electrophilic "warhead" that can be used to form covalent bonds with nucleophilic residues (such as cysteine) in the active site of kinases.

-

GPCR Modulators: The oxane scaffold can be incorporated into ligands for G-protein coupled receptors, where the three-dimensional structure of the ring can be crucial for binding affinity and selectivity.

-

Ion Channel Blockers: The lipophilic nature of the oxane ring combined with the ability to introduce various functional groups makes it a suitable scaffold for the development of ion channel modulators.

-

Antiviral and Anticancer Agents: The ability to construct complex heterocyclic systems from this intermediate is a common strategy in the design of antiviral and anticancer drugs.

Analytical Characterization

Definitive structural confirmation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. While specific spectra for this compound were not found in the searched literature, typical spectral data for analogous α-bromo ketones can be used for interpretation.

Expected Spectroscopic Data:

-

¹H NMR: The proton spectrum would be expected to show a characteristic singlet for the two protons of the -CH₂Br group, typically in the range of δ 4.0-4.5 ppm. The protons of the oxane ring would appear as a series of multiplets in the upfield region.

-

¹³C NMR: The carbon spectrum would show a carbonyl carbon resonance around δ 190-200 ppm. The carbon of the -CH₂Br group would be expected in the range of δ 30-40 ppm. The carbons of the oxane ring would appear in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the C=O stretching vibration of the ketone, typically in the range of 1710-1730 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Safety, Handling, and Disposal

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Store under an inert atmosphere.[1]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a licensed chemical waste disposal facility.

Conclusion

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its bifunctional nature, combining a highly reactive α-bromo ketone with a drug-like oxane scaffold, makes it an invaluable intermediate for the construction of a wide array of complex and potentially therapeutic molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling, as outlined in this guide, is crucial for any researcher or drug development professional seeking to leverage its synthetic potential. As the quest for novel therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

- PubChem. This compound.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

Sources

Discovery and history of alpha-bromoketones

An In-Depth Technical Guide to the Discovery and History of α-Bromoketones

Abstract

α-Bromoketones are a pivotal class of organic intermediates characterized by a bromine atom on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, establishing them as exceptionally versatile synthons in modern organic chemistry. Their bifunctional nature, possessing two key electrophilic sites, has been exploited in a multitude of transformations, from the construction of complex heterocyclic scaffolds to the design of targeted covalent inhibitors in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of α-bromoketones. We will trace their origins from the mid-19th century, detail the elucidation of their fundamental reactivity, chart the progression of synthetic methodologies, and highlight their impact on the synthesis of significant molecules, particularly within the pharmaceutical industry. The narrative is grounded in seminal publications, explaining the causality behind experimental choices and providing detailed protocols for foundational reactions.

The Dawn of α-Halogenation: First Syntheses in the 19th Century

The story of α-bromoketones begins in the fertile period of organic chemistry's expansion in the 19th century. Chemists were systematically investigating the reactivity of simple organic molecules, and acetone, with its reactive methyl groups flanking a carbonyl, was a prime candidate for exploration.

The First Documented α-Haloketones: Chloroacetone and Bromoacetone

While the direct halogenation of ketones seems conceptually simple today, these early experiments were foundational. The French chemist Charles Adolphe Wurtz is credited with significant early work on the reactions of acetone and its derivatives. His investigations in the mid-19th century laid the groundwork for its halogenation, leading to the synthesis of chloroacetone.[1][2]

Shortly thereafter, the first synthesis of an α-bromoketone, bromoacetone, was described by N. Sokolowsky in 1876.[3][4] These initial preparations involved the direct reaction of acetone with elemental bromine, often in the presence of an acid catalyst.[5][6] The primary challenge in these early methods was controlling the reaction's selectivity. The reaction is notoriously difficult to stop at monosubstitution, often leading to mixtures of di- and tri-brominated products.[6]

Historical Experimental Protocol: Synthesis of Bromoacetone (Adapted from Organic Syntheses, Coll. Vol. 2, p.88 (1943))

This procedure, while published later, is representative of the early acid-catalyzed direct bromination methods.

Objective: To synthesize 1-bromopropan-2-one (bromoacetone) from acetone and bromine.

Methodology:

-

In a flask equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of acetone, water, and glacial acetic acid is prepared.

-

The mixture is heated to approximately 65°C.

-

Elemental bromine is added dropwise to the heated mixture. The rate of addition is carefully controlled to prevent the accumulation of unreacted bromine, which can lead to sudden, violent reactions.[7]

-

The reaction is often facilitated by exposure to a strong light source.[7]

-

After the addition is complete and the bromine color has dissipated, the solution is cooled and diluted with water.

-

The mixture is then neutralized, typically with sodium carbonate, causing the bromoacetone to separate as an oil.

-

The crude bromoacetone is collected, dried with an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.

Causality of Experimental Choices:

-

Acetic Acid: Acts as both a solvent and an acid catalyst. The acidic conditions are crucial for promoting the formation of the enol tautomer of acetone, which is the nucleophilic species that attacks the bromine.[8]

-

Controlled Addition & Temperature: The high reactivity of bromine and the exothermic nature of the reaction necessitate slow addition and temperature control to prevent runaway reactions and minimize the formation of polybrominated byproducts.[7]

-

Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct. Neutralization is required to quench the reaction and allow for the separation of the organic product from the aqueous phase.

Unraveling Reactivity: The Mechanistic Underpinnings of α-Bromination

The ability to control the synthesis of α-bromoketones hinged on understanding the mechanism of ketone halogenation. It was discovered that the reaction could proceed under either acidic or basic conditions, each following a distinct pathway with profound implications for selectivity, particularly with unsymmetrical ketones.[9]

Acid-Catalyzed Bromination: The Thermodynamic Enol

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves two key equilibrium steps:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.

-

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a neutral enol. This tautomerization is typically the rate-determining step.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to form a resonance-stabilized carbocation.

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-bromoketone.

Regioselectivity: For unsymmetrical ketones, acid-catalyzed halogenation is thermodynamically controlled. The reaction favors the formation of the more substituted, and therefore more stable, enol. This results in the bromine atom being added to the more substituted α-carbon.[8][10]

}

Acid-Catalyzed Bromination Workflow

Base-Mediated Bromination: The Kinetic Enolate

In the presence of a base, the mechanism proceeds via an enolate anion:

-

Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion. This deprotonation is the rate-determining step.

-

Nucleophilic Attack: The negatively charged enolate is a potent nucleophile and attacks a molecule of bromine.

Regioselectivity and Polyhalogenation: Base-mediated halogenation is kinetically controlled. The base removes the most accessible and most acidic proton, which is typically on the less sterically hindered α-carbon.[10] This leads to halogenation at the less substituted position.

A critical feature of base-mediated halogenation is that the reaction tends to proceed to polyhalogenation. The electron-withdrawing inductive effect of the first halogen atom makes the remaining α-protons on that same carbon even more acidic, leading to rapid subsequent halogenations at the same site.[9][11] For methyl ketones, this process continues until a trihalomethyl group is formed, which can then be cleaved by the base in the well-known Haloform Reaction , first discovered in 1822.[12][13]

}

Base-Mediated Bromination Workflow

The Evolution of Synthetic Methodology

The challenges of using elemental bromine—namely its hazardous nature and the difficulty in controlling selectivity—drove the development of new brominating agents and protocols. This evolution reflects a broader trend in organic synthesis towards milder, more selective, and environmentally benign methods.

N-Bromosuccinimide (NBS): A Revolution in Selectivity

The introduction of N-Bromosuccinimide (NBS) was a significant milestone. NBS serves as a source of electrophilic bromine and can be used for α-bromination of ketones under either acid-catalyzed or radical conditions. Its key advantage is that it provides a low, steady concentration of Br₂, which helps to suppress polybromination and other side reactions.[3] Acidic catalysts like alumina (Al₂O₃) or p-toluenesulfonic acid are often used to promote enol formation, leading to clean and high-yielding monobromination.[3]

"Green" Bromination Strategies

In recent decades, significant effort has been directed towards developing greener synthetic protocols that avoid the use of toxic reagents and solvents.[14][15]

-

Oxidative Bromination: Systems using a bromide salt (like NH₄Br or NaBr) in combination with an oxidant (like Oxone® or H₂O₂) have become popular.[16] These methods generate the active brominating species in situ, avoiding the direct handling of elemental bromine.

-

Catalyst-Free and Solvent-Free Conditions: Several modern protocols have been developed that proceed without a catalyst or even a solvent, often utilizing microwave irradiation to accelerate the reaction.[15] These methods offer advantages in terms of reduced waste, simplified workup, and improved reaction efficiency.

Table 1: Comparison of Selected α-Bromination Methods

| Method | Brominating Agent | Catalyst/Conditions | Typical Yields | Key Advantages/Disadvantages |

| Direct Bromination | Br₂ | Acetic Acid | 40-60% | Adv: Simple reagents. Disadv: Low selectivity, hazardous Br₂, HBr byproduct. |

| NBS Bromination | N-Bromosuccinimide | p-TsOH or Al₂O₃ | 80-95% | Adv: High selectivity for monobromination, easier to handle. Disadv: Stoichiometric waste (succinimide). |

| Oxidative Bromination | NH₄Br / Oxone® | Ambient Temp, Water | 85-95% | Adv: Green (avoids Br₂), high yields, mild conditions. Disadv: Requires careful control of stoichiometry.[16] |

| Microwave-Assisted | Br₂ or NBS | Solvent-Free | 85-99% | Adv: Extremely rapid, high efficiency, solvent-free. Disadv: Requires specialized equipment.[15] |

α-Bromoketones as Cornerstones of Synthesis

The true value of α-bromoketones was realized through their application in constructing more complex molecular architectures. Their dual electrophilic nature—at the α-carbon (via Sₙ2 displacement of bromide) and the carbonyl carbon—makes them exceptionally powerful building blocks. Two historic named reactions, discovered shortly after the initial synthesis of α-bromoketones, cemented their importance in the synthetic chemist's toolbox.

The Hantzsch Thiazole Synthesis (1887)

Discovered by Arthur Hantzsch, this reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.[12] The reaction is robust, high-yielding, and proceeds via a clear, stepwise mechanism:

-

Sₙ2 Attack: The nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the bromoketone, displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon.

-

Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form the aromatic thiazole ring.

}

Hantzsch Thiazole Synthesis

The Favorskii Rearrangement (1894)

Named for Alexei Yevgrafovich Favorskii, this reaction is a base-induced rearrangement of α-haloketones to form carboxylic acid derivatives.[13] For cyclic α-haloketones, it serves as a powerful method for ring contraction. The mechanism is thought to proceed through a highly strained cyclopropanone intermediate:

-

Enolate Formation: A base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen).

-

Cyclopropanone Formation: The resulting enolate performs an intramolecular Sₙ2 attack, displacing the halide to form a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The tetrahedral intermediate collapses, and the strained three-membered ring opens to form the most stable carbanion, which is then protonated to give the final product.[13][17]

Modern Applications in Drug Discovery and Development

The synthetic utility of α-bromoketones continues to be highly relevant, particularly in the field of medicinal chemistry and drug development. Their reactivity is harnessed to introduce key functionalities and build complex molecular scaffolds.[14][18]

A prominent modern application is their use as "warheads" in the design of targeted covalent inhibitors (TCIs). TCIs form a permanent covalent bond with a specific nucleophilic amino acid residue (often a cysteine) in the active site of a target protein, leading to potent and durable inhibition. The α-bromoketone moiety is an effective electrophile for this purpose. The carbon bearing the bromine is highly susceptible to nucleophilic attack by a cysteine thiol, forming a stable thioether linkage and permanently inactivating the protein. While highly effective, the design of such inhibitors requires a careful balance of reactivity to ensure target specificity and minimize off-target toxicity.

Conclusion

From their initial, challenging synthesis in the mid-19th century, α-bromoketones have evolved into indispensable tools in organic synthesis. The journey from direct bromination with elemental bromine to the highly selective and green methods available today illustrates the core principles of progress in synthetic chemistry: the pursuit of efficiency, selectivity, and safety. The elucidation of their reaction mechanisms not only enabled better synthetic control but also unlocked powerful transformations like the Hantzsch synthesis and Favorskii rearrangement. Today, the legacy of early pioneers like Wurtz and Sokolowsky continues as α-bromoketones remain at the forefront of innovation, particularly in the rational design of new therapeutic agents. Their history is a testament to the enduring power of fundamental reactivity in solving complex synthetic challenges.

References

- Regioselectivity of alpha halogenation of ketones. (2015). Chemistry Stack Exchange. [Link]

- Bromoacetone. (n.d.). Wikipedia.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

- Favorskii rearrangement. (n.d.). Wikipedia.

- Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

- Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022).

- α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis.

- Favorskii rearrangement reaction, mechanism and affecting factors. (2023). Purechemistry. [Link]

- Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). NIH. [Link]

- Ketone halogenation. (n.d.). Wikipedia.

- bromoacetone. (n.d.). Organic Syntheses Procedure.

- Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth). (n.d.). Redalyc.

- bromoacetone. (n.d.). chemeurope.com.

- Charles Adolphe Wurtz. (n.d.). Wikipedia.

- Oxidative bromination of ketones using ammonium bromide and oxone (R). (2025).

- halogenation of ketones v studies on the mechanisms of base. (n.d.). SciSpace.

- Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. (2005). PubMed. [Link]

- Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. (n.d.). MDPI.

- Acid-Catalysed Bromination of Ketones. (n.d.). ChemTube3D.

- Bromoacetone. (n.d.). Wikipedia.